N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 2,3-dihydrobenzofuran: This can be achieved by the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride at elevated temperatures.
Alkylation: The 2,3-dihydrobenzofuran is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzofuran with 3-(trifluoromethyl)benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran and benzamide derivatives, which can have different biological and chemical properties.
Scientific Research Applications
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.
3-(trifluoromethyl)benzamide: Shares the benzamide moiety but lacks the benzofuran ring.
Uniqueness
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is unique due to the combination of the benzofuran ring and the trifluoromethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-12(9-13-5-6-17-14(10-13)7-8-25-17)23-18(24)15-3-2-4-16(11-15)19(20,21)22/h2-6,10-12H,7-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYQJXHJVNIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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